REACTION_CXSMILES
|
Br[C:2](Br)=[CH:3][C:4]12[CH2:11][N:8]([CH2:9][CH2:10]1)[CH2:7][CH2:6][CH2:5]2.C([Li])CCC>C1COCC1.CCCCCC>[C:3]([C:4]12[CH2:11][N:8]([CH2:9][CH2:10]1)[CH2:7][CH2:6][CH2:5]2)#[CH:2]
|
Name
|
(±) 5-(2,2-dibromoethenyl)-1-azabicyclo[3.2.1]octane
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC(=CC12CCCN(CC1)C2)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at this temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to -70° C.
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of acetic acid (10 ml)
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated in vacuo to a gum
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between chloroform and saturated aqueous potassium carbonate solution
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a gum which
|
Type
|
DISTILLATION
|
Details
|
was distilled in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C12CCCN(CC1)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 54.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |